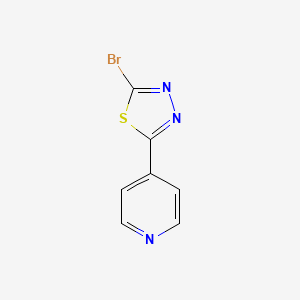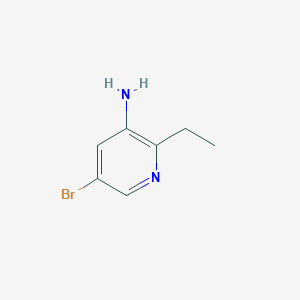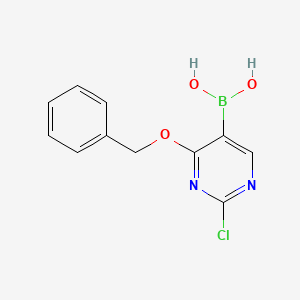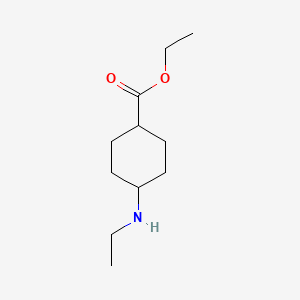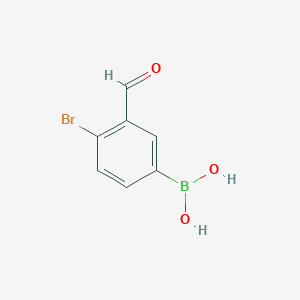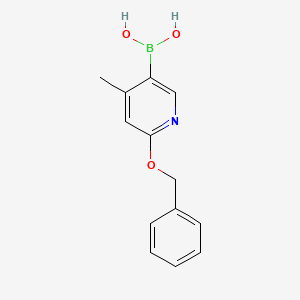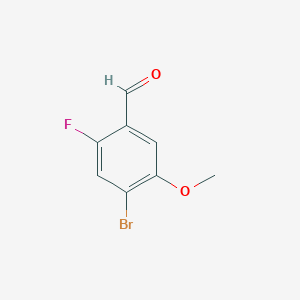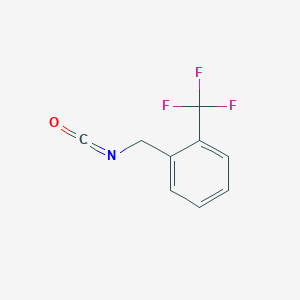
1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene
説明
1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F3NO . It has a molecular weight of 187.1187 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H . This code provides a standardized way to represent the compound’s molecular structure.
科学的研究の応用
Application in Optical Polymer Composite Materials and Industries
1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene, as a derivative of isocyanate, shows promise in applications involving optical polymer composite materials. It is noted for its high-quality performance, excellent yellowing resistance, and weather resistance, making it a valuable component in industries like construction and automotive. The synthesis process optimization for this compound, particularly the non-phosgene green synthesis route, is a significant area of research due to the toxic nature of phosgene traditionally used in its production. The optimized synthesis from m-xylylenediamine and bis(trichloromethyl) carbonate results in a yield of 83.35% under specific conditions, highlighting its potential industrial applications (Jianxun et al., 2018).
Safety Evaluation in Food Contact Materials
The safety of this compound as a co-monomer in food contact materials has been evaluated. Studies show that in water and gastric fluid simulant, it hydrolyzes to 1,3-benzenedimethanamine. Its toxicity was tested in various in vitro and in vivo assays and was found to be non-genotoxic. The substance is deemed safe for use in food contact materials, specifically as a co-monomer in the manufacture of a middle layer coating in multilayer film, provided the migration of its hydrolysis product does not exceed specific limits (Flavourings, 2012).
Organic/Inorganic Hybrid Structures
Research on the hybrid organic/inorganic structures involving benzene derivatives, such as this compound, has opened avenues in understanding the properties of these compounds. The synthesis and characterization of such compounds, like 1,2-dihydro-1,2-azaborine, offer insights into their stability and aromatic character. These studies are crucial for advancing knowledge in both organic and inorganic chemistry, contributing significantly to the development of new materials and chemicals (Marwitz et al., 2009).
Catalytic Applications in Chemistry
The use of this compound in catalytic processes is another area of interest. For example, it has been used in studies related to the cyclocarbonylation and cyclothiocarbonylation of 1,2-disubstituted benzenes with isocyanates. This process involves the reaction of aryl/alkyl isocyanates with various ortho-substituted compounds to form benzimidazolones, benzoxazolones, benzothiazolones, and other cyclic compounds. The application of this compound in these catalytic processes demonstrates its versatility in synthetic chemistry (Jing et al., 2014).
Safety and Hazards
特性
IUPAC Name |
1-(isocyanatomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFIDUZQUVVVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-86-9 | |
| Record name | 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


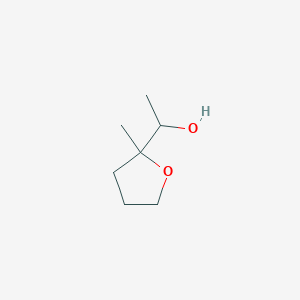

![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)
![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
